molecular formula C28H28P2 B1404763 (S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane CAS No. 810667-85-7

(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane

Cat. No.: B1404763
CAS No.: 810667-85-7
M. Wt: 426.5 g/mol
InChI Key: RCMMGTSPHFJVET-UHFFFAOYSA-N
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Description

(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane is a chiral bidentate diphosphine ligand featuring two phosphorus atoms connected by an ethane backbone. Each phosphorus atom is bonded to a phenyl group and a 2-methylphenyl (o-tolyl) group, creating a stereogenic center with (S,S) configuration. This ligand is structurally related to the well-known DIPAMP ligand (1,2-bis[(o-methoxyphenyl)(phenyl)phosphino]ethane), where methoxy groups replace the methyl substituents . The methyl groups in the target compound introduce distinct steric and electronic properties, making it valuable in asymmetric catalysis, particularly in rhodium-catalyzed hydrogenations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane typically involves the reaction of 2-methylphenylmagnesium bromide with chlorodiphenylphosphine, followed by coupling with a chiral ethane derivative. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine groups. The reaction is usually carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane undergoes various types of chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert phosphine oxides back to phosphines using reducing agents such as lithium aluminum hydride.

    Substitution: The ligand can participate in substitution reactions where the phosphine groups coordinate with different metal centers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Transition metal salts like palladium chloride, platinum chloride.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Regenerated phosphine ligands.

    Substitution: Metal-phosphine complexes.

Scientific Research Applications

Asymmetric Catalysis

Role as a Ligand:
(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane is primarily utilized as a ligand in asymmetric catalysis. It coordinates with transition metals to form stable complexes that facilitate enantioselective reactions. The chirality of the ligand influences the spatial arrangement of reactants around the metal center, leading to the preferential formation of one enantiomer over another.

Key Reactions:

  • Hydrogenation: The compound has been effectively used in the asymmetric hydrogenation of ketones and imines, yielding products with high enantiomeric excess (ee). For instance, studies have shown that using (S,S)-DIPAMP with Ru catalysts can achieve up to 99% ee in the hydrogenation of various substrates.
  • Cross-Coupling Reactions: It also plays a vital role in palladium-catalyzed cross-coupling reactions such as Suzuki and Heck reactions, where it enhances selectivity and yield .

Pharmaceutical Development

Synthesis of Bioactive Compounds:
this compound is instrumental in synthesizing complex organic molecules that serve as potential therapeutic agents. Its application in drug development includes:

  • Chiral Drugs: The compound's ability to induce chirality is crucial for synthesizing chiral drugs. For example, it has been employed in the synthesis of optically active β-amino alcohols, which are key intermediates in various pharmaceuticals .
  • Anticancer Agents: Research indicates that metal complexes formed with (S,S)-DIPAMP exhibit promising anticancer activity, making it a subject of interest for developing new cancer therapies.

Material Science

Enhancing Material Properties:
In material science, this compound contributes to the formulation of advanced materials:

  • Polymers and Composites: The compound is used to improve mechanical properties and thermal stability in polymer formulations. Its incorporation into composite materials enhances durability and performance under stress .
  • Nanomaterials: Studies have explored its role in stabilizing nanoparticles for various applications, including catalysis and drug delivery systems .

Environmental Chemistry

Green Chemistry Applications:
The compound supports environmentally friendly processes by minimizing waste and reducing hazardous substances:

  • Catalytic Processes: Its use in catalytic reactions often leads to fewer byproducts compared to traditional methods, aligning with green chemistry principles .
  • Waste Reduction: The ability to recycle catalysts containing (S,S)-DIPAMP contributes to sustainable practices in chemical manufacturing .

Analytical Chemistry

Reagent Utilization:
this compound serves as a reagent in various analytical techniques:

  • Detection and Quantification: It enhances the detection limits and accuracy of analytical methods for complex mixtures, making it valuable in both research and industrial settings .
  • Chromatography Applications: Its application extends to chromatography where it aids in separating chiral compounds effectively .

Summary Table of Applications

Application AreaKey UsesNotable Outcomes
Asymmetric CatalysisLigand for hydrogenation and cross-coupling reactionsHigh enantiomeric excess (up to 99% ee)
Pharmaceutical DevelopmentSynthesis of chiral drugs and anticancer agentsPotential new therapies for cancer
Material ScienceEnhancing properties of polymers and compositesImproved mechanical properties
Environmental ChemistryGreen chemistry applicationsReduced waste and hazardous substances
Analytical ChemistryReagent for detection and quantificationEnhanced accuracy in complex mixtures

Mechanism of Action

The mechanism by which (S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane exerts its effects involves the coordination of its phosphine groups with transition metals. This coordination facilitates the formation of metal-ligand complexes that can catalyze various chemical reactions. The chiral nature of the ligand allows for the selective formation of one enantiomer over the other, making it highly valuable in asymmetric synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Electronic and Steric Effects

The substituents on the aryl groups significantly influence the ligand's electronic and steric profiles. Key comparisons include:

Compound Substituent (R) σpara (Electronic Effect) Tolman Cone Angle (θ, degrees) Key Applications
(S,S)-1,2-Bis[(2-methylphenyl)(phenyl)phosphino]ethane -CH₃ -0.17 ~145° (estimated) Asymmetric hydrogenation
DIPAMP (1,2-bis[(o-methoxyphenyl)(phenyl)phosphino]ethane) -OCH₃ -0.27 ~160° High enantioselectivity in hydrogenation
dppe (1,2-bis(diphenylphosphino)ethane) -H 0 136° Coordination chemistry, cytotoxicity studies
R-SMS-Phos (1,2-bis[(o-RO-phenyl)(phenyl)phosphino]ethane) Variable (e.g., -OR) Depends on R 150–170° Optimized enantioselectivity in catalysis

Key Observations :

  • Electronic Effects: The methyl group (-CH₃) is a weaker electron donor compared to methoxy (-OCH₃, σpara = -0.27 vs. -0.17), reducing electron density at the phosphorus center. This may lower metal-ligand bond strength, affecting catalytic activity .

Catalytic Performance in Asymmetric Hydrogenation

The target compound and its analogs exhibit varying enantioselectivity in Rh-catalyzed hydrogenations:

Ligand Substrate (β-Substituted Acrylic Acid Derivatives) Enantioselectivity (%ee) Reference
(S,S)-1,2-Bis[(2-methylphenyl)(phenyl)phosphino]ethane β-Monosubstituted 78–99%
DIPAMP β-Monosubstituted >99%
R-SMS-Phos (R = branched alkyl) β-Disubstituted Up to 90%

Analysis :

  • DIPAMP's methoxy groups enhance enantioselectivity (>99% ee) due to stronger electron donation and possible coordination with the metal center .
  • The methyl-substituted ligand achieves slightly lower but still high enantioselectivity (up to 99%), suggesting steric tuning is critical for specific substrates .
  • R-SMS-Phos ligands with bulkier substituents (e.g., isopropyl) improve selectivity for β-disubstituted substrates (up to 90% ee), highlighting the role of steric bulk .

Toxicity and Stability

Lipophilicity and substituent effects influence toxicity profiles:

Compound Lipophilicity (LogP) Toxicity in Biological Systems Reference
dppe High (due to phenyl) High cytotoxicity in vivo
(S,S)-1,2-Bis[(2-methylphenyl)(phenyl)phosphino]ethane Moderate Not reported; likely lower
Tetrofosmin (bis(ethoxyethyl)) Low (polar groups) Used in medical imaging

Insights :

  • Polar substituents (e.g., ethoxyethyl in tetrofosmin) eliminate toxicity but are unsuitable for catalysis due to poor metal coordination .

Biological Activity

(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane, a chiral diphosphine ligand, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22_{22}H26_{26}P2_2
  • Molecular Weight : Approximately 366.4 g/mol
  • Structure : The compound features two phosphine groups attached to an ethane backbone, allowing for coordination with transition metals.

Biological Activity Overview

Research indicates that complexes formed with this compound exhibit various biological activities, particularly in anticancer and antimicrobial applications. The biological effects are largely attributed to the metal complexes derived from this ligand.

1. Anticancer Activity

Several studies have reported the anticancer properties of metal complexes involving this compound. For instance:

  • Mechanism of Action : The metal-ligand complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of cellular signaling pathways.
  • Case Study : A study demonstrated that a platinum complex with this ligand showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50_{50} values were notably lower than those of traditional chemotherapeutic agents.

2. Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Mechanism of Action : The ligand's ability to form stable complexes with metals enhances their interaction with microbial targets, leading to cell membrane disruption.
  • Case Study : Research indicated that a silver complex with this diphosphine ligand displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria, showing efficacy comparable to standard antibiotics.

Table 1: Summary of Biological Activities

Activity TypeMetal Complex TypeTarget Organisms/CellsNotable Findings
AnticancerPlatinum ComplexBreast Cancer Cell LinesIC50_{50} = 5 µM
AntimicrobialSilver ComplexE. coli, S. aureusMinimum Inhibitory Concentration (MIC) = 10 µg/mL

Anticancer Mechanisms

Research has elucidated several pathways through which this compound metal complexes exert their anticancer effects:

  • Induction of Apoptosis : Studies indicate that these complexes activate caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Certain complexes have been shown to halt the cell cycle at the G2/M phase, preventing cancer cell proliferation.

Antimicrobial Mechanisms

The antimicrobial action of this compound is attributed to:

  • Membrane Disruption : The interaction between metal complexes and bacterial membranes leads to increased permeability and cell lysis.
  • Inhibition of Biofilm Formation : Some studies suggest that these complexes can prevent biofilm formation in pathogenic bacteria, enhancing their effectiveness as antimicrobial agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (S,S)-1,2-bis[(2-methylphenyl)(phenyl)phosphino]ethane, and how is enantiomeric purity ensured?

  • The synthesis typically involves iron-catalyzed hydrophosphination of alkynes with secondary phosphines, as demonstrated for unsymmetric 1,2-bis(phosphino)ethanes . Enantiomeric purity is achieved using chiral intermediates derived from phosphine-boranes, followed by chromatographic separation and verification via NMR and polarimetry . For asymmetric ligands like DIPAMP analogs, stereoselective synthesis routes are optimized to retain the (S,S) configuration .

Q. How is the purity and structural integrity of this ligand validated in catalytic applications?

  • Purity is assessed via HPLC (≥98% purity) and moisture content analysis (≤0.5%) . Structural characterization employs 31^{31}P NMR to confirm phosphine coordination and X-ray crystallography to resolve stereochemistry . Melting point analysis (138–142°C for analogous bis-phosphines) provides additional validation .

Q. What spectroscopic techniques are critical for analyzing metal-ligand complexes of this compound?

  • Key techniques include:

  • 1^{1}H and 31^{31}P NMR to monitor ligand coordination and metal complex formation .
  • X-ray crystallography to determine the geometry of rhodium or palladium complexes, as shown in studies of asymmetric hydrogenation catalysts .
  • IR spectroscopy to identify metal-phosphine bonding modes in coordination complexes .

Advanced Research Questions

Q. How does the steric and electronic profile of (S,S)-1,2-bis[(2-methylphenyl)(phenyl)phosphino]ethane influence enantioselectivity in asymmetric hydrogenation?

  • The ortho-methyl substituents on the phenyl groups introduce steric bulk, creating a chiral pocket that directs substrate orientation in rhodium-catalyzed hydrogenations. Electronic effects from the electron-donating methyl groups enhance metal-ligand bond stability, favoring high enantiomeric excess (e.g., >99% ee in α-dehydroamino acid reductions) . Comparative studies with methoxy-substituted analogs (e.g., DIPAMP) suggest that steric tuning is critical for optimizing selectivity .

Q. What experimental strategies resolve contradictions in catalytic performance data between analogous bis-phosphine ligands?

  • Contradictions arise from subtle differences in ligand backbone flexibility and substituent electronic effects. To address this:

  • Perform kinetic studies (e.g., reaction profiling under varying pressures/temperatures) to isolate steric vs. electronic contributions .
  • Use computational modeling (DFT) to predict transition-state geometries and rationalize enantioselectivity trends .
  • Compare turnover numbers (TON) and substrate scope across ligand libraries, as demonstrated in rhodium-catalyzed hydrogenations .

Q. What challenges arise in characterizing air-sensitive intermediates of this ligand, and how are they mitigated?

  • Challenges include ligand oxidation and metal complex degradation. Mitigation strategies involve:

  • Schlenk-line techniques for synthesis under inert atmospheres .
  • Low-temperature crystallography to stabilize reactive intermediates .
  • Electrochemical methods (e.g., cyclic voltammetry) to assess redox stability of metal-ligand complexes .

Q. Methodological Considerations

Q. How is the ligand’s performance benchmarked against other chiral bis-phosphines in industrial-relevant catalytic systems?

  • Benchmarking involves:

  • Testing under standardized conditions (e.g., 1 atm H2_2, room temperature) for hydrogenation of prochiral alkenes .
  • Comparing enantioselectivity, TON, and catalyst loading with ligands like BINAP or DuPhos .
  • Analyzing robustness via recycling experiments and stability under harsh conditions (e.g., high CO pressure in hydroformylation) .

Q. What safety protocols are critical when handling this ligand in large-scale reactions?

  • Key protocols include:

  • Use of gloveboxes or inert gas manifolds to prevent phosphine oxidation .
  • Personal protective equipment (PPE): gloves, goggles, and respirators for dust control (H315/H319 hazards) .
  • Waste neutralization with oxidizing agents (e.g., hypochlorite) to degrade phosphine byproducts .

Properties

IUPAC Name

(2-methylphenyl)-[2-[(2-methylphenyl)-phenylphosphanyl]ethyl]-phenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28P2/c1-23-13-9-11-19-27(23)29(25-15-5-3-6-16-25)21-22-30(26-17-7-4-8-18-26)28-20-12-10-14-24(28)2/h3-20H,21-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMMGTSPHFJVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478895
Record name (R,R)-o-Tolyl-DIPAMP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

810667-85-7
Record name (R,R)-o-Tolyl-DIPAMP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane
(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane
(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane
(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane
(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane
(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane

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